molecular formula C25H28O3 B12055645 Etofenprox-d5; Etofenprox D5 (ethyl D5)

Etofenprox-d5; Etofenprox D5 (ethyl D5)

Cat. No.: B12055645
M. Wt: 381.5 g/mol
InChI Key: YREQHYQNNWYQCJ-SGEUAGPISA-N
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Description

Etofenprox-d5, also known as Etofenprox D5 (ethyl D5), is a stable isotope-labeled compound. It is a derivative of Etofenprox, a widely used insecticide. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecule. This labeling makes Etofenprox-d5 particularly useful in various scientific research applications, including environmental and agricultural studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etofenprox-d5 involves the incorporation of deuterium atoms into the Etofenprox molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Etofenprox-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. Quality control measures are implemented to verify the isotopic labeling and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Etofenprox-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Etofenprox-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Etofenprox-d5 is similar to that of Etofenprox. It acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are essential for the transmission of nerve impulses. By binding to these channels, Etofenprox-d5 interferes with their normal operation, resulting in the insect’s demise .

Comparison with Similar Compounds

Etofenprox-d5 can be compared with other similar compounds, such as:

Etofenprox-d5 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications, such as enhanced detection and quantification in analytical studies .

Properties

Molecular Formula

C25H28O3

Molecular Weight

381.5 g/mol

IUPAC Name

1-[[2-methyl-2-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]propoxy]methyl]-3-phenoxybenzene

InChI

InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3/i1D3,4D2

InChI Key

YREQHYQNNWYQCJ-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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